methyl 2-amino-4-methanesulfonylbenzoate
Overview
Description
Methyl 2-amino-4-methanesulfonylbenzoate is an organic compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a benzoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-methanesulfonylbenzoate can be synthesized from benzoic acid, 4-(methylsulfonyl)-2-nitro-, methyl ester and iron . The synthesis involves the reduction of the nitro group to an amino group under specific reaction conditions. The process typically requires a reducing agent such as iron in the presence of an acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from readily available starting materials like benzoic acid derivatives suggests that it can be produced on a larger scale using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methanesulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form quaternary ammonium cations.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of the amino group under ambient conditions.
Reduction: Iron in the presence of an acid is commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions involving the methanesulfonyl group.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: This compound from the nitro precursor.
Substitution: Substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-4-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an alkylating agent, reacting with nucleophilic sites within cells . This interaction can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-amino-4-methanesulfonylbenzoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-amino-4-methylsulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-4-3-6(5-8(7)10)15(2,12)13/h3-5H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSWIJBTJFWIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158580-87-1 | |
Record name | methyl 2-amino-4-methanesulfonylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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